molecular formula C3H3F6NS2 B14313443 N,N-Bis[(trifluoromethyl)sulfanyl]methanamine CAS No. 111863-10-6

N,N-Bis[(trifluoromethyl)sulfanyl]methanamine

Cat. No.: B14313443
CAS No.: 111863-10-6
M. Wt: 231.19 g/mol
InChI Key: NHCJCIOYUXAEED-UHFFFAOYSA-N
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Description

N,N-Bis[(trifluoromethyl)sulfanyl]methanamine is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethyl groups attached to a sulfanyl methanamine structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[(trifluoromethyl)sulfanyl]methanamine typically involves the reaction of methanamine with trifluoromethyl sulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[(trifluoromethyl)sulfanyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted methanamine derivatives.

Scientific Research Applications

N,N-Bis[(trifluoromethyl)sulfanyl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl groups.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Bis[(trifluoromethyl)sulfanyl]methanamine involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and stability, allowing it to interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a triflating agent.

    Trifluoromethanesulfonimide: Used in similar applications but with different reactivity profiles.

    N-Methyl-bis(trifluoromethanesulfonimide): Another related compound with distinct properties.

Uniqueness

N,N-Bis[(trifluoromethyl)sulfanyl]methanamine stands out due to its specific combination of trifluoromethyl groups and sulfanyl methanamine structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

CAS No.

111863-10-6

Molecular Formula

C3H3F6NS2

Molecular Weight

231.19 g/mol

IUPAC Name

N,N-bis(trifluoromethylsulfanyl)methanamine

InChI

InChI=1S/C3H3F6NS2/c1-10(11-2(4,5)6)12-3(7,8)9/h1H3

InChI Key

NHCJCIOYUXAEED-UHFFFAOYSA-N

Canonical SMILES

CN(SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

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